N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, a pyridazinyl group, and a thioacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyridazinyl Intermediate: Starting with a suitable pyridazine derivative, such as 6-(o-tolyl)pyridazine, the intermediate can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage through a reaction between the pyridazinyl intermediate and a suitable thioacetamide precursor under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or thiols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-((6-(m-tolyl)pyridazin-3-yl)thio)acetamide
- N-(2,4-difluorophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
- N-(2,4-difluorophenyl)-2-((6-(phenyl)pyridazin-3-yl)thio)acetamide
Uniqueness
N-(2,4-difluorophenyl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3OS/c1-12-4-2-3-5-14(12)16-8-9-19(24-23-16)26-11-18(25)22-17-7-6-13(20)10-15(17)21/h2-10H,11H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIHDEDCCAEVDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.